molecular formula C26H20N2O2S B14346393 N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide CAS No. 90748-78-0

N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide

Cat. No.: B14346393
CAS No.: 90748-78-0
M. Wt: 424.5 g/mol
InChI Key: DSVSISOOUYEFBX-UHFFFAOYSA-N
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Description

N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide is a chemical compound with the molecular formula C20H16N2O2S2. It is known for its unique structure, which includes two benzamide groups connected by a sulfanediyl bridge through a phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized as an additive in the production of rubber and other polymeric materials.

Mechanism of Action

The mechanism of action of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide involves its interaction with specific molecular targets. The disulfide bond in the compound can undergo redox reactions, which may play a role in its biological activity. The compound can interact with proteins and enzymes, potentially affecting their function and stability .

Comparison with Similar Compounds

  • N,N’-[Disulfanediyldi(2,1-phenylene)]dipropanamide
  • 2,2’-Dibenzamido Diphenyl Disulfide

Comparison: N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide is unique due to its specific structure and the presence of the sulfanediyl bridge. Compared to similar compounds, it may exhibit different reactivity and biological activities. For example, N,N’-[Disulfanediyldi(2,1-phenylene)]dipropanamide has a similar disulfide linkage but different substituents, which can lead to variations in its chemical and biological properties .

Properties

CAS No.

90748-78-0

Molecular Formula

C26H20N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(2-benzamidophenyl)sulfanylphenyl]benzamide

InChI

InChI=1S/C26H20N2O2S/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)31-24-18-10-8-16-22(24)28-26(30)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)

InChI Key

DSVSISOOUYEFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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